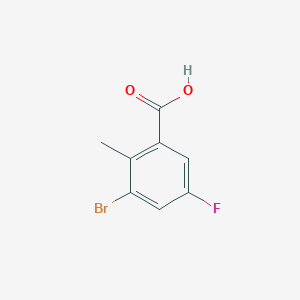

3-Bromo-5-fluoro-2-methylbenzoic acid

Descripción general

Descripción

“3-Bromo-5-fluoro-2-methylbenzoic acid” is a chemical compound with the CAS Number: 1187318-52-0 . It has a molecular weight of 233.04 . The IUPAC name for this compound is 3-bromo-5-fluoro-2-methylbenzoic acid .

Molecular Structure Analysis

The InChI code for “3-Bromo-5-fluoro-2-methylbenzoic acid” is 1S/C8H6BrFO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“3-Bromo-5-fluoro-2-methylbenzoic acid” is a solid at room temperature . It has a molecular weight of 233.04 . The compound is typically stored in a refrigerator .

Aplicaciones Científicas De Investigación

- α-2 Adrenoceptor Agonists : Researchers use 3-Bromo-5-fluoro-2-methylbenzoic acid as a building block in the synthesis of α-2 adrenoceptor agonists. These compounds play a crucial role in regulating neurotransmitter release and have potential applications in treating conditions like hypertension and anxiety .

- Smoothened Receptor Antagonists : The Smoothened receptor is involved in the Hedgehog signaling pathway, which plays a role in embryonic development and cancer. Scientists explore 3-Bromo-5-fluoro-2-methylbenzoic acid derivatives as potential Smoothened receptor antagonists for cancer therapy .

- HIV-1 Entry Inhibitors : The compound’s structural features make it valuable for designing inhibitors that target HIV-1 entry into host cells. Researchers investigate its potential in blocking viral fusion and entry .

- Fluorinated Building Block : 3-Bromo-5-fluoro-2-methylbenzoic acid serves as an aryl fluorinated building block. Chemists use it to introduce fluorine atoms into organic molecules, enhancing their properties or reactivity .

- Metabolite Detection : In gas chromatography-mass spectrometry (GC-MS) studies, this compound aids in detecting metabolites from cell cultures containing 6-fluoro-3-methylphenol. Understanding metabolic pathways is crucial for drug discovery and disease research .

- Surface Functionalization : Researchers explore the use of 3-Bromo-5-fluoro-2-methylbenzoic acid for modifying surfaces. It can be attached to materials like polymers, nanoparticles, or electrodes to alter their properties or enhance compatibility with other molecules .

- Reference Standard : The compound serves as a reference standard in analytical laboratories. Its well-defined structure allows scientists to calibrate instruments, validate methods, and ensure accurate measurements .

- Synthetic Intermediates : Pharmaceutical companies use 3-Bromo-5-fluoro-2-methylbenzoic acid as an intermediate in the synthesis of more complex drug molecules. Its versatility and stability make it valuable for building diverse chemical scaffolds .

- Protein Labeling : Researchers functionalize proteins or peptides with 3-Bromo-5-fluoro-2-methylbenzoic acid to create site-specific probes. These probes help study protein-protein interactions, enzyme kinetics, and cellular processes .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Biology

Materials Science and Surface Modification

Analytical Chemistry

Pharmaceutical Intermediates

Research Tools in Chemical Biology

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mecanismo De Acción

Target of Action

Similar compounds have been used in the preparation of various biologically active compounds such as α-2 adrenoceptor agonists, smoothened receptor antagonists, and hiv-1 entry inhibitors .

Mode of Action

Benzylic compounds, which include this compound, typically undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the removal of a hydrogen atom from the benzylic position, which can be resonance stabilized .

Biochemical Pathways

Related compounds have been used in suzuki–miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and is typically stored in a refrigerator .

Result of Action

It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-fluoro-2-methylbenzoic acid. For instance, the compound is typically stored in a refrigerator, indicating that temperature can affect its stability .

Propiedades

IUPAC Name |

3-bromo-5-fluoro-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKUFRPQXGQYHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-fluoro-2-methylbenzoic acid | |

CAS RN |

1187318-52-0 | |

| Record name | 3-Bromo-5-fluoro-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-N-(2-phenoxyphenyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2429949.png)

![N-(2,4-dimethoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2429955.png)

![2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine](/img/structure/B2429961.png)